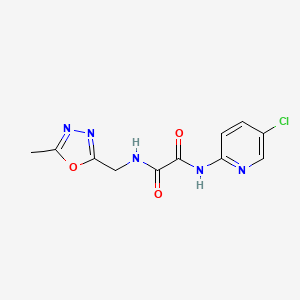
N1-(5-chloropyridin-2-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(5-chloropyridin-2-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C11H10ClN5O3 and its molecular weight is 295.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(5-chloropyridin-2-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₈ClN₅O₃
- Molecular Weight : 373.82 g/mol
- CAS Number : 1255529-27-1
- SMILES Notation : CN(C)C(=O)[C@@H]1CCC@HC@HNC(=O)c3nc4CCN(C)Cc4s3
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. For instance, it was tested against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The minimum inhibitory concentrations (MICs) were determined, revealing that the compound exhibits significant antibacterial activity.
| Bacterial Strain | MIC (µM) | MBC (µM) |
|---|---|---|
| Staphylococcus aureus | 25.9 | 25.9 |
| Methicillin-resistant S. aureus | 12.9 | 12.9 |
The MBC values being equal to MIC values indicate that the compound not only inhibits bacterial growth but also kills the bacteria, classifying it as bactericidal .
2. Anti-inflammatory Potential
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. It was found to attenuate lipopolysaccharide-induced NF-κB activation in vitro, which is crucial in mediating inflammatory responses.
| Compound | IC50 (µM) | Effect on NF-κB Activation |
|---|---|---|
| N1-(5-chloropyridin...) | 6.5 | Significant attenuation |
| Cinnamic acid | - | Reference for comparison |
This suggests that the compound may serve as a potential therapeutic agent in managing inflammatory diseases .
3. Cytotoxicity Studies
Cytotoxicity assessments have shown that this compound exhibits low cytotoxic effects up to concentrations of 20 µM in various cell lines. This is significant as it indicates a favorable safety profile for potential therapeutic applications.
Case Study: Antimicrobial Efficacy
In a study published in MDPI, researchers tested a series of compounds similar to this compound against clinical isolates of MRSA. The results indicated that while several compounds showed promise, this specific compound demonstrated superior activity against both S. aureus strains tested .
Research Findings on Lipophilicity
The lipophilicity of N1-(5-chloropyridin...) was evaluated using both experimental and computational methods. The results indicated that its lipophilic profile is conducive to effective drug-receptor interactions, which is critical for pharmacokinetic properties .
Eigenschaften
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O3/c1-6-16-17-9(20-6)5-14-10(18)11(19)15-8-3-2-7(12)4-13-8/h2-4H,5H2,1H3,(H,14,18)(H,13,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYHYFHOVXWNPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














